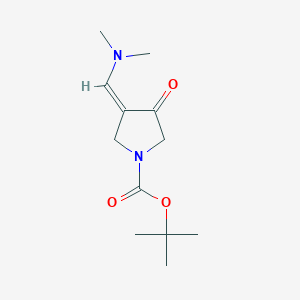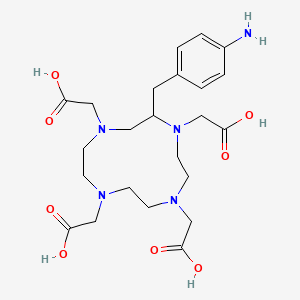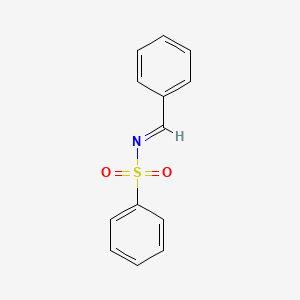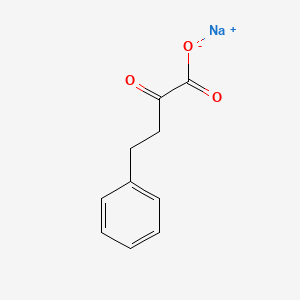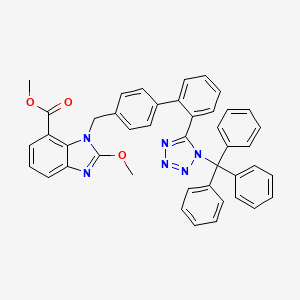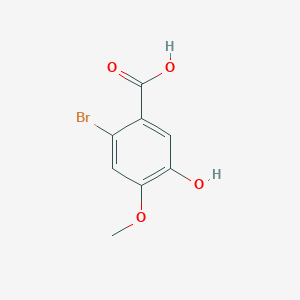
1-CHLOROHEXANE-D13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chlorohexane-D13 is a deuterated derivative of 1-chlorohexane, where thirteen hydrogen atoms are replaced by deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group. The chemical formula for this compound is C6D13Cl. It is commonly used in various scientific research applications due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chlorohexane-D13 can be synthesized by reacting hexyl alcohol-D13 with hydrochloric acid or thionyl chloride. The reaction typically involves:
Hexyl alcohol-D13 + Hydrochloric acid: This reaction occurs under acidic conditions, where the hydroxyl group of hexyl alcohol-D13 is replaced by a chlorine atom.
Hexyl alcohol-D13 + Thionyl chloride: This reaction involves the use of thionyl chloride as a chlorinating agent, resulting in the formation of this compound and sulfur dioxide as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial for maintaining the isotopic integrity of the compound.
化学反应分析
Types of Reactions: 1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrochlorination to form hexene-D12 and hydrogen chloride.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions typically occur under basic conditions.
Dehydrochlorination: This reaction can be catalyzed by strong bases such as potassium hydroxide or sodium ethoxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide produces hexanol-D13.
Elimination Reactions: The primary product is hexene-D12.
科学研究应用
1-Chlorohexane-D13 is widely used in scientific research due to its isotopic labeling. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Tracer Studies: Its deuterium content makes it useful in tracer studies to track chemical reactions and metabolic pathways.
Isotopic Labeling: It is used in the synthesis of deuterated compounds for various research purposes, including drug development and environmental studies.
作用机制
The mechanism of action of 1-chlorohexane-D13 in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable information in spectroscopic studies. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
1-Chlorohexane: The non-deuterated version of 1-chlorohexane-D13.
1-Bromohexane: A similar compound where the chlorine atom is replaced by a bromine atom.
1-Iodohexane: A similar compound where the chlorine atom is replaced by an iodine atom.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable in isotopic labeling and spectroscopic studies. Compared to its non-deuterated counterpart, it provides enhanced sensitivity and resolution in NMR spectroscopy.
属性
CAS 编号 |
1219798-45-4 |
|---|---|
分子式 |
C6ClD13 |
分子量 |
133.7005231 |
同义词 |
1-CHLOROHEXANE-D13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



